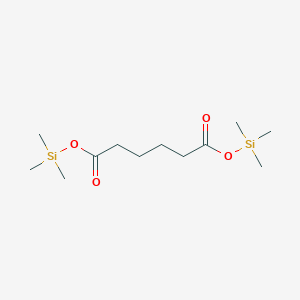
Adipato de bis(trimetilsililo)
Descripción general
Descripción
Bis(trimethylsilyl) adipate, also known as adipic acid bis(trimethylsilyl) ester, is an organic silicon compound. It is a colorless or light yellow liquid that dissolves well in common organic solvents. This compound is stable at room temperature and does not easily hydrolyze or decompose under dry conditions .
Aplicaciones Científicas De Investigación
Bis(trimethylsilyl) adipate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of silyl-protected intermediates.
Biology: Employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized as a lubricant additive to improve the performance of lubricating oils and as a softener additive in the textile, leather, and rubber industries
Mecanismo De Acción
Target of Action
Bis(trimethylsilyl) adipate is an organosilicon compound . It is primarily used as a chemical intermediate
Mode of Action
It has been found to react with certain compounds, forming complexes with s-block metals and undergoing reactions with bromobenzene . .
Biochemical Pathways
It has been used in the synthesis of certain compounds , suggesting it may play a role in synthetic biochemical pathways.
Result of Action
As a chemical intermediate, it is primarily used in the synthesis of other compounds
Action Environment
The action of Bis(trimethylsilyl) adipate can be influenced by environmental factors. For instance, it reacts slowly with moisture/water . Therefore, the presence of water can influence its stability and efficacy. Additionally, it should be stored in a cool place to maintain its stability .
Análisis Bioquímico
Biochemical Properties
Bis(trimethylsilyl) adipate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used in silylation reactions, where it helps in the derivatization of hydroxyl groups to form trimethylsilyl ethers. This interaction is crucial for increasing the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry . The compound’s interactions with enzymes and proteins are primarily through the formation of trimethylsiloxy groups, which can modify the activity and stability of these biomolecules.
Cellular Effects
The effects of bis(trimethylsilyl) adipate on various types of cells and cellular processes are diverse. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form trimethylsiloxy groups can lead to changes in the activity of enzymes and proteins involved in these processes . Additionally, bis(trimethylsilyl) adipate can affect the stability and function of cellular membranes, potentially leading to alterations in cellular homeostasis.
Molecular Mechanism
At the molecular level, bis(trimethylsilyl) adipate exerts its effects through the formation of trimethylsiloxy groups. These groups can bind to hydroxyl groups on biomolecules, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(trimethylsilyl) adipate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that bis(trimethylsilyl) adipate can have lasting effects on cellular function, particularly in terms of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of bis(trimethylsilyl) adipate vary with different dosages in animal models. At low doses, the compound can enhance the activity of certain enzymes and proteins, leading to beneficial effects on cellular function . At high doses, bis(trimethylsilyl) adipate can have toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
Bis(trimethylsilyl) adipate is involved in various metabolic pathways, particularly those related to the metabolism of fatty acids and other lipids. The compound interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds . These interactions can affect metabolic flux and the levels of metabolites in cells, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, bis(trimethylsilyl) adipate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its chemical properties, such as its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of bis(trimethylsilyl) adipate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . These localization patterns can affect the compound’s activity and function, particularly in terms of enzyme interactions and metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of bis(trimethylsilyl) adipate is generally achieved by reacting adipic acid with trimethylchlorosilane. During the reaction, a solvent is added, and the target product is obtained through cooling, separation, and purification .
Industrial Production Methods: In industrial settings, the synthesis involves similar steps but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The process typically involves the use of specialized equipment to handle the reagents and solvents safely.
Análisis De Reacciones Químicas
Types of Reactions: Bis(trimethylsilyl) adipate can undergo various chemical reactions, including:
Hydrolysis: Reacts with water to form adipic acid and trimethylsilanol.
Substitution: Can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Various nucleophiles can be used to replace the trimethylsilyl groups.
Major Products Formed:
Hydrolysis: Adipic acid and trimethylsilanol.
Substitution: Depending on the nucleophile, different substituted adipic acid derivatives can be formed.
Comparación Con Compuestos Similares
Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Commonly used as a silylating agent in analytical chemistry.
N,O-Bis(trimethylsilyl)acetamide (BSA): Another silylating agent used for protecting functional groups.
Uniqueness: Bis(trimethylsilyl) adipate is unique due to its specific structure, which includes the adipic acid backbone. This structure allows it to be used in applications where other silylating agents may not be suitable, particularly in the synthesis of silyl-protected intermediates and in the modification of lubricants .
Propiedades
IUPAC Name |
bis(trimethylsilyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4Si2/c1-17(2,3)15-11(13)9-7-8-10-12(14)16-18(4,5)6/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGSOFSBBKDKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCCCC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066311 | |
| Record name | Bis(trimethylsilyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18105-31-2 | |
| Record name | 1,6-Bis(trimethylsilyl) hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18105-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, 1,6-bis(trimethylsilyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018105312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, 1,6-bis(trimethylsilyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(trimethylsilyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bis(trimethylsilyl) adipate contribute to the synthesis of poly(silyl ester)s?
A1: Bis(trimethylsilyl) adipate serves as a crucial monomer in the synthesis of poly(silyl ester)s. The research by [] demonstrates that it reacts with various 1,3-dichlorotetrasubstituted disiloxanes through a transsilylation polymerization process. [] This reaction leads to the formation of the desired poly(silyl ester) with the general structure [OCO(CH2)4COOSiR2-O-SiR2]n, where R can be methyl, isopropyl, or phenyl groups. []
Q2: How does the structure of the resulting poly(silyl ester) impact its properties?
A2: The research highlights a key finding: the nature of the R substituent on the silicon atom directly influences the polymer's susceptibility to hydrolysis and alcoholysis. [] This suggests that by carefully selecting different 1,3-dichlorotetrasubstituted disiloxanes (and thus varying the R group), researchers can fine-tune the degradation rates and stability of the resulting poly(silyl ester)s for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)
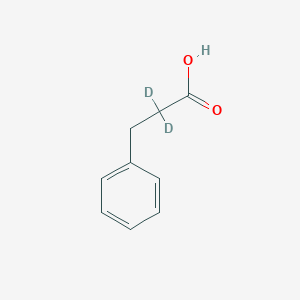
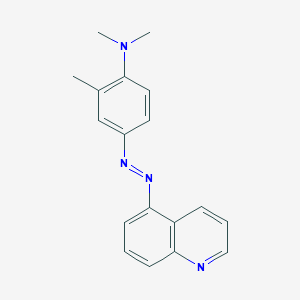
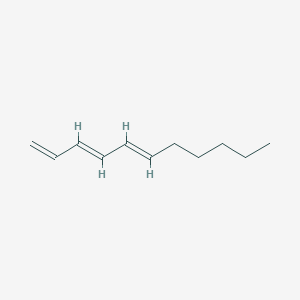
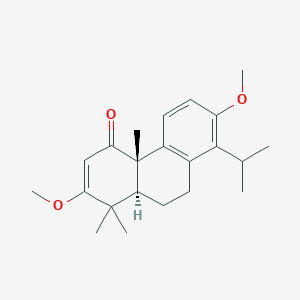
![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)

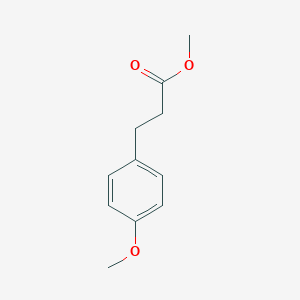
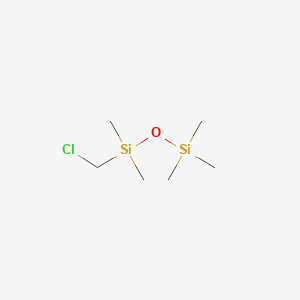
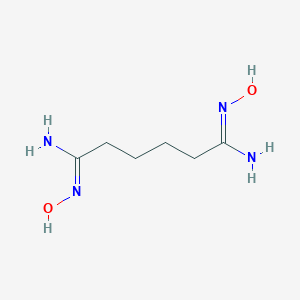
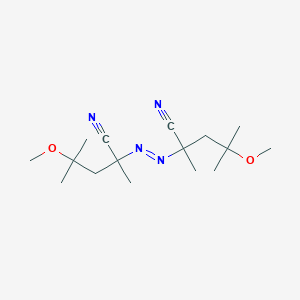
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
